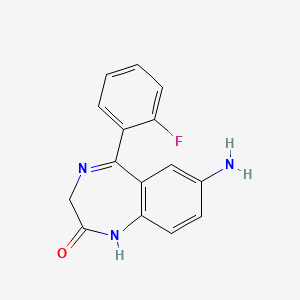

7-Aminodesmethylflunitrazepam

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZVUERQZJRRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237641 | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-76-8 | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminodesmethylflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminodemethylflunitrazepam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9XS62BC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation Research of 7 Aminodesmethylflunitrazepam

Primary Biotransformation of Flunitrazepam to 7-Aminodesmethylflunitrazepam

The formation of this compound from flunitrazepam is not a direct conversion but rather the result of two principal metabolic reactions: nitro-reduction and N-demethylation. nih.govsci-hub.se The sequence of these reactions can vary, leading to different intermediate metabolites that ultimately converge to form this compound. nih.govresearchgate.net

A primary metabolic route for flunitrazepam is the reduction of the 7-nitro group to an amino group, a reaction that significantly alters the compound's structure and properties. nih.govsigmaaldrich.comoup.com This process, known as nitro-reduction, leads to the formation of metabolites such as 7-aminoflunitrazepam (B158405). nih.govnih.gov Research indicates that this reduction is catalyzed by various enzymes, including bacterial type I nitroreductase NfsB and hepatic NADPH-cytochrome P450 reductase. nih.govresearchgate.net The reduction of the 7-nitro group can also occur via a hydroxylamine (B1172632) intermediate. mdpi.com

Concurrent with nitro-reduction, flunitrazepam undergoes N-demethylation, which involves the removal of the methyl group from the N-1 position of the benzodiazepine (B76468) structure. nih.govsigmaaldrich.comoup.com This reaction yields N-desmethylflunitrazepam, another major metabolite. nih.govpsychiatryonline.org The formation of this compound can then occur via the nitro-reduction of N-desmethylflunitrazepam or, alternatively, through the N-demethylation of 7-aminoflunitrazepam. nih.govsci-hub.se

The oxidative metabolism of flunitrazepam, particularly N-demethylation, is predominantly mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.orgresearchgate.net Specific isoforms, CYP3A4 and CYP2C19, have been identified as the principal enzymes involved in the conversion of flunitrazepam to its precursor metabolites like N-desmethylflunitrazepam and 3-hydroxyflunitrazepam. researchgate.netnih.govnih.gov Studies have shown that CYP2C19 plays a major role in N-demethylation at therapeutic concentrations, while CYP3A4 also contributes significantly. psychiatryonline.orgresearchgate.netnih.gov Other isoforms, including CYP1A2, have also been implicated in the metabolism. springermedizin.denih.gov The activity of these enzymes can be influenced by genetic factors, leading to variations in metabolic rates among individuals. nih.govnih.gov

Table 1: Key Enzymes in the Biotransformation of Flunitrazepam Precursors

| Enzyme/Isoform | Metabolic Reaction | Resulting Metabolite(s) | Reference(s) |

| NADPH-Cytochrome P450 Reductase | Nitro-reduction | 7-Aminoflunitrazepam | researchgate.net |

| CYP2C19 | N-Demethylation | N-desmethylflunitrazepam | nih.gov, nih.gov, researchgate.net |

| CYP3A4 | N-Demethylation, 3-Hydroxylation | N-desmethylflunitrazepam, 3-hydroxyflunitrazepam | nih.gov, wikipedia.org, researchgate.net |

| CYP1A2 | Oxidative Metabolism | 3'-hydroxyflunitrazepam, desmethylflunitrazepam | springermedizin.de, nih.gov |

N-Demethylation Processes in Metabolic Formation

Subsequent Biotransformation of this compound

Following its formation, this compound is further metabolized to create more water-soluble compounds that can be easily eliminated from the body. This subsequent biotransformation primarily involves N-acetylation and glucuronide conjugation. nih.govsci-hub.se

The amino group of this compound can undergo acetylation, a phase II metabolic reaction. nih.govsci-hub.se This process results in the formation of 7-acetamidodesmethylflunitrazepam. sci-hub.senih.gov This acetylation step is a common pathway for metabolites containing an amino group and contributes to the diversity of flunitrazepam-related compounds found in biological samples. nih.govnih.govresearchgate.net

To facilitate excretion, flunitrazepam and its various metabolites, including hydroxylated and amino-derivatives, can be conjugated with glucuronic acid. sigmaaldrich.comoup.comspringermedizin.de This is a critical phase II detoxification pathway that attaches a glucuronic acid molecule to the metabolite, significantly increasing its water solubility for renal clearance. uomustansiriyah.edu.iqbidmc.org While direct glucuronidation of this compound is a plausible pathway, research has more broadly identified glucuronide conjugates of other flunitrazepam metabolites, indicating this is a major elimination route for the drug's byproducts. nih.govnih.gov

N-Acetylation to 7-Acetamidodesmethylflunitrazepam

Comparative Metabolic Studies of Related Benzodiazepines

The metabolic pathways of benzodiazepines are complex, involving a series of biotransformation reactions that produce various active and inactive metabolites. Comparative studies of flunitrazepam and other benzodiazepines, such as diazepam and nitrazepam, provide insight into the formation and subsequent transformation of metabolites like this compound.

Flunitrazepam's metabolism primarily proceeds through N-demethylation to form N-desmethylflunitrazepam and nitro-reduction of the 7-nitro group to yield 7-aminoflunitrazepam. researchgate.net A combination of these pathways leads to the formation of this compound. researchgate.net Further metabolism can occur through 3-hydroxylation and N-acetylation of the amino group. researchgate.net

In comparative studies, the metabolic profiles of different benzodiazepines show both similarities and key differences. For instance, like flunitrazepam, diazepam also undergoes N-demethylation as a primary metabolic step. pharmgkb.org However, the subsequent pathways diverge significantly. Flunitrazepam's characteristic nitro-reduction pathway, leading to metabolites like 7-aminoflunitrazepam and this compound, is a distinguishing feature compared to many other benzodiazepines that lack a 7-nitro group. researchgate.netsci-hub.se

Research comparing flunitrazepam, nitrazepam, and flurazepam has shown that while all possess sedative-hypnotic properties, their metabolism and resulting metabolite profiles differ, which can influence their duration of action and detection windows. sci-hub.box Studies on the urinary excretion profiles following a single dose of flunitrazepam have identified 7-aminoflunitrazepam and this compound as predominant metabolites. researchgate.netresearchgate.net The ratio of this compound to 7-aminoflunitrazepam has been observed to increase over time, which may be useful in estimating the time of drug intake. researchgate.net

Kinetic studies comparing the binding of radiolabeled diazepam ([3H]diazepam) and flunitrazepam ([3H]flunitrazepam) to brain membranes have revealed differences in their receptor interaction dynamics. nih.gov Flunitrazepam generally shows slower dissociation from receptors, suggesting it is more effective at inducing the receptor's higher-affinity state compared to diazepam. nih.gov These differences in receptor kinetics, driven by their molecular structure, are paralleled by differences in their metabolic handling by the body.

The biotransformation of most benzodiazepines, including flunitrazepam, is carried out by the hepatic microsomal enzyme system, particularly cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2C19. pharmgkb.orgdrugbank.com However, the specific metabolites formed are dictated by the parent drug's structure.

Table 1: Key Metabolic Reactions in Selected Benzodiazepines

| Benzodiazepine | Primary Metabolic Pathways | Key Metabolites |

|---|---|---|

| Flunitrazepam | N-demethylation, Nitro-reduction, Hydroxylation, Acetylation | N-desmethylflunitrazepam, 7-aminoflunitrazepam, This compound , 3-hydroxyflunitrazepam |

| Diazepam | N-demethylation, Hydroxylation | Nordiazepam (desmethyldiazepam), Temazepam, Oxazepam |

| Nitrazepam | Nitro-reduction, Acetylation | 7-aminonitrazepam, 7-acetamidonitrazepam |

| Flurazepam | N-dealkylation, Hydroxylation | N-desalkylflurazepam, Hydroxyethylflurazepam |

Research on Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful research technique used to trace the metabolic fate of drugs and other compounds within a biological system. creative-proteomics.com This method involves replacing one or more atoms of a molecule with their stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes. nih.gov These labeled molecules act as tracers, allowing researchers to follow their path through various metabolic reactions using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govnih.gov

In the context of benzodiazepine metabolism, isotopic labeling is crucial for elucidating complex biotransformation pathways and quantifying metabolic fluxes. nih.gov For instance, studies have utilized tritium-labeled ([³H]) flunitrazepam and diazepam to investigate their binding kinetics to synaptic membranes, providing insights into their pharmacological activity at the molecular level. nih.gov

While specific studies focusing solely on the isotopic labeling of this compound are not extensively documented in publicly available literature, the principles of the technique are broadly applied in pharmaceutical research. acs.org To study the formation of this compound, one could administer isotopically labeled flunitrazepam to an in vitro (e.g., human liver microsomes) or in vivo model. By tracking the appearance of the isotopic label in downstream metabolites, researchers can definitively map the pathway. pharmgkb.org

For example, using ¹³C- or ¹⁴C-labeled flunitrazepam would enable the precise tracking of the carbon skeleton through the demethylation and nitro-reduction steps that lead to this compound. biorxiv.org Mass spectrometry analysis would detect the mass shift in the resulting metabolites corresponding to the incorporated heavy isotope, confirming the metabolic sequence. nih.gov

This technique is invaluable for:

Pathway Elucidation: Confirming the sequence of metabolic reactions (e.g., does demethylation precede or follow nitro-reduction?). creative-proteomics.com

Metabolite Identification: Aiding in the structural identification of novel or unexpected metabolites. nih.gov

Quantitative Flux Analysis: Measuring the rate at which a drug is converted into its various metabolites, providing a quantitative understanding of metabolic pathway dynamics. biorxiv.org

Enzyme Contribution: Determining the relative contribution of different enzyme systems (e.g., various CYP450 isoforms) to a specific metabolic step. pharmgkb.org

The application of stable isotope labeling, in particular, has become a cornerstone of modern metabolomics, allowing for detailed investigation into how genetic and environmental factors influence drug metabolism. creative-proteomics.comnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | 7-amino-N-desmethylflunitrazepam |

| 7-aminoflunitrazepam | 7-amino-FNP |

| 7-acetamidodesmethylflunitrazepam | - |

| 7-acetamidoflunitrazepam | - |

| Diazepam | - |

| Flunitrazepam | FNZ, Rohypnol |

| Flurazepam | - |

| N-desalkylflurazepam | - |

| N-desmethylflunitrazepam | dmFNZ, Nor-flunitrazepam |

| Nitrazepam | - |

| Oxazepam | - |

| Temazepam | - |

| 3-hydroxyflunitrazepam | 3OHFNZ |

| Hydroxyethylflurazepam | - |

| Nordiazepam | desmethyldiazepam |

| 7-aminonitrazepam | - |

Advanced Analytical Methodologies and Techniques for 7 Aminodesmethylflunitrazepam

Sample Preparation and Extraction Strategies in Research

Effective sample preparation is a critical first step to remove interfering endogenous substances and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analyses. The primary methods employed for 7-aminodesmethylflunitrazepam and related benzodiazepines include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and modern microextraction techniques.

Solid-phase extraction is a widely adopted technique valued for its high recovery rates, superior selectivity, and potential for automation. sci-hub.se It involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is later eluted with a small volume of solvent. Various SPE cartridges with different sorbent chemistries have been utilized in research for the extraction of flunitrazepam metabolites.

For instance, a high-performance liquid chromatography (HPLC) method for determining flunitrazepam and its metabolites, including this compound, in urine and plasma utilized Sep-Pak C18 SPE cartridges. nih.gov In other studies, Oasis HLB cartridges have been used for on-line SPE, demonstrating recoveries between 94.8% and 101.3%. researchgate.net A comparative study on isolating flunitrazepam and 7-aminoflunitrazepam (B158405) from human plasma found that SepPak® and Oasis® HLB cartridges provided the best recovery rates. researchgate.net For comprehensive benzodiazepine (B76468) panels, mixed-mode SPE cartridges like Oasis MCX have been employed, which combine different retention mechanisms (e.g., reversed-phase and ion-exchange) for cleaner extracts. news-medical.net A high-throughput method was also developed using a Monolithic C18 gel-packed SpinTip for the analysis of flunitrazepam and its metabolites in human plasma and urine. researchgate.net

Table 1: Examples of Solid Phase Extraction (SPE) Protocols in Research

| Sorbent Type | Matrix | Key Protocol Details | Target Analytes | Reference |

|---|---|---|---|---|

| Sep-Pak C18 | Plasma, Urine | Analytes and internal standard extracted from the matrix. | Flunitrazepam, this compound, 7-aminoflunitrazepam, and others. | nih.gov |

| Oasis HLB | Urine | On-line SPE with a mixed-mode cartridge. | Flunitrazepam, 7-aminoflunitrazepam. | researchgate.net |

| Oasis® HLB, SepPak® C18 | Human Plasma | Comparison of various cartridges; best recoveries obtained with Oasis® HLB and SepPak®. | Flunitrazepam, 7-aminoflunitrazepam. | researchgate.net |

| Oasis MCX µElution | Urine | Simplified mixed-mode SPE for a rapid UPLC-MS/MS method. | 26 traditional and designer benzodiazepines. | news-medical.net |

Liquid-liquid extraction is a conventional and effective method for isolating benzodiazepines from biological fluids. nih.gov The technique is based on the differential solubility of the target compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE is highly dependent on the pH of the aqueous sample and the choice of the organic solvent. sci-hub.se

For the extraction of this compound and its parent compounds, the sample is typically alkalinized to ensure the analytes are in their non-ionized, more lipophilic form, facilitating their transfer into the organic phase. sci-hub.se A study by Berthault et al. (1996) described an HPLC method for flunitrazepam and four of its metabolites, including this compound, which involved a simple extraction from alkalinized plasma (pH 9.5) into a diethyl ether-chloroform (80:20, v/v) mixture. nih.gov Another comparative study found that the best results for LLE from human plasma were achieved using ethyl acetate (B1210297) as the extraction solvent after the sample was alkalinized with ammonia (B1221849) hydroxide, yielding a recovery of 63.70% for 7-aminoflunitrazepam. researchgate.net

In recent years, a shift towards miniaturized and more environmentally friendly extraction techniques has been observed. core.ac.uk Dispersive liquid-liquid microextraction (DLLME) is a notable example, characterized by its simplicity, speed, low cost, and high enrichment factors. core.ac.ukresearchgate.net The procedure involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine micro-droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. researchgate.net

While specific studies focusing solely on DLLME for this compound are limited, the technique has been successfully applied to its closely related metabolite, 7-aminoflunitrazepam. One method detailed the use of DLLME for extracting 7-aminoflunitrazepam from urine, using dichloromethane (B109758) as the extraction solvent and isopropyl alcohol as the disperser solvent, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Such methods highlight the potential of DLLME and other microextraction techniques, like hollow-fiber liquid-phase microextraction (HF-LPME), for the analysis of trace levels of benzodiazepine metabolites in complex matrices. researchgate.netmdpi.com

For biological samples like plasma, serum, and whole blood, the removal of proteins is a mandatory pretreatment step to prevent column clogging and interference with the analysis. researchgate.net Protein precipitation is a common and straightforward approach, often achieved by adding a water-miscible organic solvent, such as acetonitrile (B52724) (ACN), to the sample. dpxtechnologies.com This process denatures and precipitates the proteins, which can then be separated by centrifugation.

Research has demonstrated the automation of protein precipitation for benzodiazepine analysis to reduce manual labor and improve reproducibility. dpxtechnologies.com One workflow for postmortem blood utilized protein precipitation with ACN, followed by an automated dilution step. news-medical.net While effective for its speed, protein precipitation can sometimes result in less clean extracts compared to SPE, potentially leading to more significant matrix effects in LC-MS/MS analysis. news-medical.net

An alternative and comprehensive clean-up technique known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has also been applied. This method involves an extraction/partitioning step followed by a dispersive-SPE step for clean-up, which is very effective at removing matrix components like fatty acids. The QuEChERS approach has been successfully used for the extraction of flunitrazepam and 7-aminoflunitrazepam from whole blood. sci-hub.se

Modern Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction)

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate the analyte of interest from co-extracted compounds before detection. High-performance liquid chromatography is the predominant technique for the analysis of this compound and other benzodiazepines due to its versatility and applicability to non-volatile and thermally labile compounds. nih.govfarmaciajournal.com

HPLC is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com Its application in toxicology is extensive, offering robust and reliable methods for analyzing drugs and their metabolites. und.edu

Several HPLC methods have been developed and validated for the simultaneous determination of this compound alongside flunitrazepam and other metabolites. These methods vary in terms of the stationary phase (column), mobile phase composition, and detector used.

A key study for the simultaneous analysis of flunitrazepam and four of its metabolites, including this compound, in serum employed a normal-phase RSil CN column with UV detection at 242 nm. nih.gov Another method for the simultaneous determination of 7-aminoflunitrazepam and this compound in plasma used a reversed-phase µBondapak C18 column. nih.gov This method involved pre-column derivatization with fluorescamine (B152294) to enable highly sensitive fluorescence detection. nih.gov Another validated HPLC assay for flunitrazepam and its metabolites in plasma and urine used a ChromSpher C8 column with a gradient mobile phase and diode array detection (DAD). nih.gov

The choice of column and mobile phase is critical for achieving the desired separation. Reversed-phase columns, such as C8 and C18, are most common, where a polar mobile phase is used to elute analytes based on their hydrophobicity. researchgate.net

Table 2: Examples of High-Performance Liquid Chromatography (HPLC) Applications

| Column Type | Mobile Phase | Detection Method | Analytes Including this compound | Reference |

|---|---|---|---|---|

| 10 µm RSil CN | Not specified in abstract | UV Detection (242 nm) | Flunitrazepam, desmethylflunitrazepam, this compound, 7-aminoflunitrazepam, 3-hydroxyflunitrazepam | nih.gov |

| µBondapak C18 (reversed-phase) | pH 8 buffer solution-acetonitrile (3:1) | Fluorescence (Ex: 390 nm, Em: 470 nm) after fluorescamine derivatization | 7-aminoflunitrazepam, this compound | nih.gov |

| 5 µm ChromSpher C8 | Gradient of methanol (B129727) and 0.125% (v/v) isopropylamine (B41738) in water | Diode Array Detection (DAD) at 240 nm | Flunitrazepam, this compound, 7-aminoflunitrazepam, and other metabolites | nih.gov |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of this compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com This process converts the analyte into a more volatile and less reactive form, thereby improving its chromatographic behavior. sigmaaldrich.comjfda-online.com

Common derivatization approaches for this compound and other benzodiazepines involve acylation or silylation. jfda-online.comfarmaciajournal.com For instance, derivatization with reagents like methyl-bis-trifluoroacetamide or heptafluorobutyrate has been employed. farmaciajournal.comnih.gov Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also utilized to create more stable and less moisture-sensitive derivatives. sigmaaldrich.comrestek.com

The choice of the GC column is critical for achieving optimal separation. Columns with varying polarities, from nonpolar to highly polar, have been used for the analysis of flunitrazepam and its metabolites. sci-hub.se Low-polar columns, such as those with a 5% diphenyl/95% dimethyl-polysiloxane stationary phase, are frequently reported for this purpose. sci-hub.se In some cases, acid hydrolysis of urine specimens is performed, which converts flunitrazepam and its metabolites into corresponding amino-benzophenone derivatives for easier GC analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Innovations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed compared to conventional High-Performance Liquid Chromatography (HPLC). waters.comoup.com These advantages make UPLC particularly well-suited for the demanding analysis of drug metabolites in biological fluids. waters.comoup.com

Several UPLC methods have been developed for the simultaneous quantification of flunitrazepam and its metabolites, including this compound. researchgate.nettandfonline.comtandfonline.com A notable UPLC-PDA (Photodiode Array) method allows for the analysis of flunitrazepam and 7-aminoflunitrazepam in human plasma with a short run time of 4.2 minutes. researchgate.nettandfonline.comtandfonline.com This method utilizes a BEH C18 column and a gradient elution with a mobile phase consisting of acetonitrile and potassium monohydrogen phosphate (B84403) buffer. researchgate.nettandfonline.comtandfonline.com The use of UPLC coupled with mass spectrometry (UPLC-MS) provides even greater selectivity and sensitivity for the analysis of benzodiazepines. nih.gov

Interactive Table: UPLC Method Parameters for Benzodiazepine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Technique | UPLC-PDA | researchgate.nettandfonline.comtandfonline.com |

| Analytes | Flunitrazepam, 7-Aminoflunitrazepam | researchgate.nettandfonline.comtandfonline.com |

| Matrix | Human Plasma | researchgate.nettandfonline.comtandfonline.com |

| Column | ACQUITY UPLC BEH C18 | researchgate.nettandfonline.comtandfonline.comwaters.com |

| Mobile Phase | Acetonitrile / 10mM Potassium Monohydrogen Phosphate (pH 8.5) | researchgate.nettandfonline.comtandfonline.com |

| Flow Rate | 0.275 mL/min | researchgate.nettandfonline.comtandfonline.com |

| Run Time | 4.2 minutes | researchgate.nettandfonline.comtandfonline.com |

Capillary Electrophoresis and Electro-chromatography Techniques

Capillary electrophoresis (CE) and related techniques like micellar electrokinetic chromatography (MEKC) offer alternative approaches for the separation of benzodiazepines and their metabolites. oup.comresearchgate.netrroij.com CE provides fast and efficient separations requiring only minute amounts of sample. sci-hub.se

MEKC has been successfully applied to the separation of benzodiazepine antiepileptics and their desmethyl metabolites in serum. nih.gov This method uses a separation buffer containing borate, sodium dodecyl sulfate (B86663) (SDS), and an organic modifier like acetonitrile to achieve sensitive and precise analysis. nih.gov While CE methods are praised for their efficiency, they may sometimes lack the sensitivity of other techniques like LC-MS. sci-hub.se

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is an indispensable tool in modern analytical toxicology due to its high sensitivity and specificity, allowing for the unambiguous identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Configurations

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become the gold standard for the analysis of flunitrazepam and its metabolites in biological samples. sci-hub.se LC-MS methods offer superior sensitivity and specificity compared to HPLC with UV detection. farmaciajournal.com Various LC-MS configurations are employed, often utilizing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. researchgate.netresearchgate.net

A rapid and sensitive LC/ESI-MS procedure has been developed for the analysis of flunitrazepam and its metabolites in biofluids. astm.org This method involves solid-phase extraction (SPE) for sample clean-up, followed by separation on a C18 column. astm.org High-resolution mass spectrometry, such as with a Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer, has been used to identify numerous flunitrazepam metabolites, including previously unreported ones, in human urine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Configurations

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the confirmation of benzodiazepines. sci-hub.seresearchgate.net It is often considered the gold standard for screening and identity confirmation due to the high reproducibility of electron ionization (EI) mass spectra and the availability of extensive spectral libraries. sci-hub.se

For the analysis of this compound, derivatization is typically required prior to GC-MS analysis. farmaciajournal.com Methods often involve acid hydrolysis of the sample, which converts the metabolites to their corresponding benzophenones, followed by extraction and derivatization. nih.govnih.gov GC-MS methods have been developed for the simultaneous analysis of multiple benzodiazepines and their metabolites in urine. scispace.com Negative chemical ionization (NCI) can be used to achieve very high sensitivity, allowing for the detection of metabolites like 7-aminoflunitrazepam for extended periods after ingestion. oup.com

Interactive Table: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Sample Volatility | Requires derivatization for polar analytes like this compound. sigmaaldrich.com | Suitable for a wide range of polarities without derivatization. waters.com |

| Reproducibility | High reproducibility of EI-MS spectra. sci-hub.se | Reproducibility can be influenced by matrix effects. forensicresources.org |

| Spectral Libraries | Extensive libraries available for identification. sci-hub.se | Libraries are growing but may not be as comprehensive as for EI-MS. |

| Sensitivity | Can be very sensitive, especially with NCI. oup.com | Generally offers high sensitivity, particularly with MS/MS. oup.comnih.gov |

| Confirmation Standard | Considered a gold standard for confirmation. sci-hub.se | Also a gold standard, especially for quantitative analysis. sci-hub.se |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of an analysis by monitoring specific fragmentation transitions of the target analyte. sci-hub.seoup.com This technique is particularly valuable for detecting low concentrations of drugs and their metabolites in complex biological matrices. oup.com

LC-MS/MS is now considered the gold standard for the quantitative analysis of flunitrazepam and its metabolites. sci-hub.se The use of multiple reaction monitoring (MRM) mode allows for highly specific and sensitive detection. sci-hub.seebi.ac.uk LC-MS/MS methods have been developed that can detect 7-aminoflunitrazepam in urine for up to 6 days after a single dose, demonstrating a significant increase in the detection window compared to other techniques. oup.com The enhanced sensitivity of LC-MS/MS is crucial in forensic cases, such as drug-facilitated sexual assault, where timely sample collection may be challenging. oup.com The specificity of MS/MS also helps to overcome the limitations of immunoassays, which can sometimes produce false-negative results for low-dosage benzodiazepines. researchgate.net

Multiple Reaction Monitoring (MRM) Methods

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization technique is critical for the successful analysis of this compound by LC-MS. The two most commonly employed techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nationalmaglab.orgwikipedia.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nationalmaglab.orgbitesizebio.com In ESI, a high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. bitesizebio.com ESI is known for its high sensitivity and is often the preferred method for analyzing benzodiazepine metabolites in biological fluids. oup.comresearchgate.net Most modern LC-MS/MS methods for this compound utilize ESI in the positive ion mode. oup.comresearchgate.netresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for a broader range of compounds, including those that are less polar and more volatile than those typically analyzed by ESI. wikipedia.orgnationalmaglab.org In APCI, the sample is vaporized in a heated nebulizer and then ionized by a corona discharge. wikipedia.org While ESI is more commonly used for this compound, APCI can be a viable alternative, particularly in methods designed for the simultaneous analysis of a wide array of drugs. researchgate.netnih.gov A validated LC-MS/MS method for flunitrazepam quantification in plasma and urine has been reported using an APCI source. researchgate.net

Immunochemical Detection Assays for Research Screening

Immunoassays are widely used as initial screening tools in forensic and clinical toxicology due to their speed, ease of use, and ability to handle large numbers of samples. oup.com These assays rely on the principle of antigen-antibody binding to detect the presence of a drug or its metabolites.

Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are common immunochemical techniques used for the qualitative or quantitative detection of antigens, such as this compound. nih.govlumenlearning.comksu.edu.sa In these assays, an enzyme is conjugated to an antibody. lumenlearning.com When the antibody binds to the target antigen, the enzyme catalyzes a reaction that produces a detectable signal, often a color change, which indicates the presence of the substance. lumenlearning.comnih.gov

Several commercial ELISA kits are available for the screening of benzodiazepines in biological samples. researchgate.net While many of these assays are designed to detect a broad range of benzodiazepines, some exhibit cross-reactivity with this compound and its parent compound's major metabolite, 7-aminoflunitrazepam. researchgate.netresearchgate.net The sensitivity of these assays can vary, and positive screening results typically require confirmation by a more specific method like LC-MS/MS. researchgate.net

Cloned-Enzyme Donor Immunoassay (CEDIA) Principles and Applications

The Cloned-Enzyme Donor Immunoassay (CEDIA) is a homogeneous immunoassay technique based on genetically engineered fragments of the enzyme β-galactosidase. thermofisher.com The assay utilizes two inactive fragments: an enzyme donor (ED) and an enzyme acceptor (EA). thermofisher.com In the absence of the target drug in the sample, the antibody binds to the ED fragment that is conjugated to the drug, preventing it from recombining with the EA to form an active enzyme. When the target drug is present in the sample, it competes for antibody binding sites, allowing the free ED-drug conjugate to combine with the EA, forming an active enzyme that produces a measurable signal. thermofisher.com

CEDIA has been applied to the screening of benzodiazepines in urine. nih.govpsu.edunih.gov However, studies have shown that the sensitivity of CEDIA for detecting flunitrazepam metabolites can be limited. For example, one study found that after a 2.0 mg dose of flunitrazepam, only 23 out of 102 urine samples screened positive with CEDIA using a 300 µg/L cutoff. nih.gov This highlights the potential for false-negative results, especially at low metabolite concentrations. oup.comnih.gov

Investigation of Immunoassay Cross-Reactivity Profiles

A significant consideration in the use of immunoassays for benzodiazepine screening is the cross-reactivity of the antibodies with various parent drugs and their metabolites. averhealth.comnih.gov Cross-reactivity refers to the ability of the assay's antibodies to bind to compounds other than the primary target analyte. averhealth.com This can lead to both false-positive and false-negative results. nih.gov

The cross-reactivity of different benzodiazepine immunoassays towards this compound and other flunitrazepam metabolites has been the subject of research. researchgate.netnih.gov Some assays may show significant cross-reactivity with 7-aminoflunitrazepam but less so with this compound. researchgate.netpainphysicianjournal.com The degree of cross-reactivity is dependent on the specific antibodies used in the assay kit and the structural similarity between the target analyte and the cross-reacting compound. averhealth.com Therefore, it is crucial for laboratories to be aware of the cross-reactivity profiles of the immunoassays they employ and to confirm all presumptive positive results with a more specific and sensitive technique like LC-MS/MS. nih.govnih.gov

The following table summarizes the cross-reactivity of selected benzodiazepines in a specific immunoassay as an example.

| Compound | Concentration for Positive Result (ng/mL) |

| Diazepam | 100 |

| Nordiazepam | 100 |

| Oxazepam | 150 |

| Temazepam | 200 |

| Alprazolam | 100 |

| α-Hydroxyalprazolam | 150 |

| Lorazepam | 300 |

| 7-Aminoclonazepam | >1000 |

| This table is illustrative and based on typical data; specific cross-reactivities vary by manufacturer and assay type. |

Electroanalytical and Spectroscopic Research Methods

Electroanalytical methods offer rapid, sensitive, and cost-effective platforms for the detection of benzodiazepine metabolites. While specific studies on this compound are limited, research on the closely related metabolite, 7-aminoflunitrazepam, provides significant insights into applicable sensing strategies. The electrochemical activity of these compounds is primarily centered on the amine group, which can be oxidized or otherwise detected at an electrode surface.

Voltammetric techniques , such as cyclic voltammetry and chronoamperometry, have been successfully applied to detect 7-aminoflunitrazepam. hrpub.org For instance, voltammetric analysis using screen-printed carbon electrodes (SPCEs) has demonstrated the feasibility of detecting these metabolites in various samples, including buffer solutions and urine. hrpub.org The mechanism often involves the electrochemical oxidation of the 7-amino group. mdpi.com In some studies, a quasi-reversible redox pair is formed, which can be used for quantification. mdpi.com The choice of electrode material and pH of the supporting electrolyte are critical parameters that influence the sensitivity and selectivity of the assay. While these methods have been optimized for 7-aminoflunitrazepam, the structural similarity suggests their potential applicability for this compound.

Potentiometric sensors , which measure the potential difference between a working and a reference electrode, represent another avenue for detection. researchgate.netmedmedchem.com These sensors often rely on ion-selective membranes or molecularly imprinted polymers (MIPs) that selectively bind to the target analyte. abechem.com The binding event alters the potential at the electrode interface, which can be correlated to the analyte concentration according to the Nernst equation. researchgate.net Although direct potentiometric sensors for this compound have not been extensively documented, the principles of using ionophores or MIPs selective for amine-containing benzodiazepine metabolites could be readily adapted for its detection. abechem.commetrohm-dropsens.com

Table 1: Electroanalytical Methods for Related Amine-Metabolites

| Technique | Analyte | Electrode | Key Findings | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| Cyclic Voltammetry | 7-Aminoflunitrazepam | Screen-Printed Carbon Electrode (SPCE) | A quasi-reversible pair was observed, corresponding to the redox process of the 7-amino group. | 100 ng/mL (in buffer) | hrpub.orgmdpi.com |

| Chronoamperometry | 7-Aminoflunitrazepam | Screen-Printed Carbon Electrode (SPCE) | More sensitive than cyclic voltammetry for quantification. | 8 ng/mL (in buffer) | hrpub.org |

| Differential-Pulse Voltammetry | Flunitrazepam | Bentonite-Modified Carbon Paste Electrode | Analyte is pre-concentrated on the electrode before measurement. | ~40 ng/mL | colab.ws |

Spectroscopic methods are fundamental in the analytical characterization of drug metabolites.

UV-Vis Spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. sci-hub.se Generally, it is used for quantitative analysis based on the Beer-Lambert Law, which relates absorbance to concentration. libretexts.org While a dedicated UV-Vis spectrum for this compound is not commonly published, the technique is often employed as a detection method in liquid chromatography (HPLC). For related compounds, it has been shown that the conversion of the nitro group in flunitrazepam to an amino group in 7-aminoflunitrazepam results in a bathochromic (red-shift) of the absorption band from 309 nm to 345 nm, demonstrating the influence of the amine group on the chromophore. researchgate.net This principle allows for spectrophotometric monitoring, although its selectivity can be limited in complex biological samples without prior chromatographic separation.

Fluorescence Spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. nih.gov this compound is not naturally fluorescent, but it can be chemically modified with a fluorophoric tag through derivatization. A notable method involves the derivatization of both 7-aminoflunitrazepam and this compound with fluorescamine. This reaction targets the primary amine group, yielding a highly fluorescent product that can be detected with high sensitivity. nih.gov In one established HPLC method, the derivatized compounds are excited at a wavelength of 390 nm and the resulting fluorescence is measured at an emission wavelength of 470 nm. nih.gov This approach allows for the simultaneous determination of both metabolites in plasma with a sensitivity limit of approximately 1 ng/mL. nih.gov

Table 2: Fluorescence Spectroscopy Parameters for Derivatized this compound

| Parameter | Value/Condition | Reference |

|---|---|---|

| Derivatizing Agent | Fluorescamine | nih.gov |

| Detection Method | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | nih.gov |

| Excitation Wavelength (λex) | 390 nm | nih.gov |

| Emission Wavelength (λem) | 470 nm | nih.gov |

| Sensitivity Limit | ~1 ng/mL in plasma | nih.gov |

Voltammetric and Potentiometric Sensing Approaches

Derivatization Techniques for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility, thermal stability, or detectability. jfda-online.com For this compound, derivatization is crucial, particularly for chromatographic methods.

The primary target for derivatization on the this compound molecule is its aromatic amine group. Various reagents can react with this group to enhance its analytical characteristics for both liquid and gas chromatography.

For High-Performance Liquid Chromatography (HPLC) , derivatization is often employed to attach a moiety that can be detected with high sensitivity. As previously mentioned, reaction with fluorescamine creates a fluorescent derivative suitable for fluorescence detection (FLD), a technique that offers excellent sensitivity and is less prone to interference than standard UV detection. nih.gov Other reagents like dansyl chloride and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are also commonly used for derivatizing amines to produce fluorescent or UV-active products for HPLC analysis. oeno-one.euthermofisher.com

For Gas Chromatography (GC) , derivatization is essential to increase the volatility and thermal stability of the analyte, preventing its decomposition in the high-temperature environment of the GC injector and column. jfda-online.com Acetylation is a common strategy where the active hydrogen on the amine group is replaced.

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. A widely used acylation method for this compound is acetylation . In this procedure, the compound is treated with a mixture of acetic anhydride (B1165640) and pyridine. researchgate.netnih.gov This reaction converts the primary amine into a more stable and less polar acetamide (B32628) derivative, which exhibits better chromatographic behavior (e.g., sharper peaks, less tailing) and is suitable for GC-Mass Spectrometry (MS) analysis. researchgate.net The resulting acetylated derivatives are reported to be stable for several days, allowing for flexibility in analytical workflows. nih.gov

Silylation is another powerful derivatization technique for GC analysis, where an active proton is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. researchgate.netbrjac.com.br This process significantly increases the volatility and thermal stability of polar compounds containing -OH, -NH, or -SH groups. sigmaaldrich.com For benzodiazepine metabolites like this compound, silylation of the amine group yields a TMS-derivative that is more amenable to GC-MS analysis, often resulting in characteristic mass spectra that aid in identification and quantification. researchgate.net

Table 3: Common Derivatization Techniques for this compound

| Technique | Reagent(s) | Purpose | Analytical Method | Reference |

|---|---|---|---|---|

| Fluorogenic Labeling | Fluorescamine | Enhance fluorescence for sensitive detection | HPLC-FLD | nih.gov |

| Acylation (Acetylation) | Acetic Anhydride and Pyridine | Increase volatility and thermal stability | GC-MS | researchgate.netnih.gov |

| Silylation | BSTFA or MSTFA | Increase volatility and thermal stability | GC-MS | researchgate.netsci-hub.se |

Method Validation and Quality Assurance in Analytical Research

Development and Utilization of Certified Reference Materials and Analytical Standards

Certified Reference Materials (CRMs) and analytical standards are the cornerstones of quality assurance in analytical chemistry. They provide a baseline for calibration and validation, ensuring that the results obtained are accurate and comparable across different laboratories and methodologies.

The availability of high-purity reference standards is a prerequisite for any quantitative analytical method. 7-Aminodesmethylflunitrazepam reference material is available commercially from specialized suppliers. lgcstandards.comchromservis.eutusnovics.pl These standards are produced using methods such as classical synthesis in batch reactors or advanced Microflow Technology, which is designed to ensure high purity and unrivaled lot-to-lot consistency. chromservis.eutusnovics.pl

The synthesis of this compound, also known chemically as 7-amino-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, can be achieved through the chemical modification of a precursor molecule. lgcstandards.comsmolecule.comcymitquimica.com A common synthetic route involves the reduction of the nitro group of a precursor compound. smolecule.com Specifically, 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one (also known as norflunitrazepam or desmethylflunitrazepam) serves as the starting material. smolecule.com The nitro group at the 7-position of the benzodiazepine (B76468) structure is reduced to an amine group, yielding the target compound, this compound. smolecule.com

These reference standards are subjected to rigorous in-house analytical quality control to confirm their identity and purity. chromservis.eutusnovics.pl They are often supplied as neat powders in various quantities (e.g., 10 mg, 50 mg, 100 mg) or as precisely calibrated solutions. lgcstandards.comchromservis.eutusnovics.pl

In quantitative analysis, particularly when using mass spectrometry-based methods like GC-MS or LC-MS, internal standards are crucial for correcting variations in sample preparation and instrument response. cerilliant.comcaymanchem.com Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the unlabeled analyte. cerilliant.comcaymanchem.com

For the analysis of flunitrazepam metabolites, deuterated analogues are commonly used. lgcstandards.com Specifically for the closely related metabolite, 7-aminoflunitrazepam (B158405), stable isotope-labeled standards such as 7-Aminoflunitrazepam-D3 and 7-Aminoflunitrazepam-d7 are utilized. chromservis.euresearchgate.net These SIL internal standards are intended for use in the quantification of the target analyte by GC- or LC-MS in applications like forensic analysis and clinical toxicology. researchgate.net

The use of a SIL internal standard is the preferred method to compensate for matrix effects, which are a common source of signal alteration in complex biological samples. nih.gov However, it is critical to verify the purity of the SIL standard to ensure it is free from non-labeled impurities, which could artificially inflate the calculated concentration of the analyte. nih.gov It is also important to confirm that the SIL standard co-elutes chromatographically with the analyte to ensure it accurately compensates for any matrix-induced ion suppression or enhancement. nih.gov

Synthesis of this compound Reference Standards

Analytical Performance Characteristics Evaluation

Method validation involves the evaluation of several performance characteristics to demonstrate that an analytical method is suitable for its intended purpose. For this compound, this includes assessing linearity, detection limits, and precision. The data presented in the following sections are primarily from studies on the closely related and major metabolite, 7-aminoflunitrazepam (7-amino-FM2), which serves as a proxy for establishing analytical methodologies.

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a defined range. This is established by analyzing a series of calibration standards of known concentrations to construct a calibration curve. nih.govuva.nl

Analytical methods developed for flunitrazepam metabolites show excellent linearity across various concentration ranges. For instance, a method for 7-aminoflunitrazepam demonstrated linearity in urine samples from 0.4 to 500 ng/mL. Another study reported a linear range of 0.5 to 250 ng/mL for the same analyte in plasma. These wide linear ranges allow for the accurate quantification of the analyte in diverse sample concentrations.

Table 1: Examples of Linearity for 7-Aminoflunitrazepam in Analytical Methods

| Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Urine | 0.4–500 ng/mL | Not specified | |

| Plasma | 0.5–250 ng/mL | Not specified | |

| Plasma | 0.7-49.4 ng/mL | Not specified | |

| Urine | 0.5-33 ng/mL | Not specified | |

| Urine | 0.1-10 ng/mL | Not specified | smolecule.com |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of an analytical method.

For the analysis of 7-aminoflunitrazepam, various methods have achieved low detection and quantitation limits, making them suitable for detecting trace amounts in biological samples. For example, an LC-MS/MS method established an LOQ of 2.5 ng/mL in urine. lgcstandards.com Another high-performance liquid chromatography method coupled with mass spectrometry reported an even lower LOD of 0.05 ng/mL for 7-aminoflunitrazepam in urine. smolecule.com

Table 2: Examples of LOD and LOQ for 7-Aminoflunitrazepam

| Matrix | LOD | LOQ | Method | Reference |

|---|---|---|---|---|

| Plasma | 0.5 µg/L | Not specified | HPLC-APCI-MS-MS | lgcstandards.com |

| Urine | Not specified | 2.5 ng/mL | LC-MS/MS | lgcstandards.com |

| Plasma | 0.2-0.5 ng/mL | Not specified | UPLC–Q-ToF–MS | |

| Urine | 0.2-0.5 ng/mL | Not specified | UPLC–Q-ToF–MS | |

| Urine | 0.05 ng/mL | Not specified | chip-HPLC-MS | smolecule.com |

| Hair | >3 S/N ratio | 0.01 ng/mg | Not specified |

Accuracy refers to the closeness of a measured value to the true value, often expressed as a percentage of bias. Precision measures the degree of agreement among a series of measurements, typically reported as the coefficient of variation (CV%) for intra-day (within a single day) and inter-day (between different days) analyses.

Validation studies for 7-aminoflunitrazepam consistently demonstrate high levels of accuracy and precision. In an LC-MS/MS analysis of urine samples, the intra-day and inter-day coefficients of variation ranged from 0.6% to 4.6% and 1.2% to 9.4%, respectively. The accuracy in the same study ranged from 80.5% to 118.0%. Similarly, a method for analyzing hair samples reported intra- and inter-precision below 15%, with accuracy (bias) within ±15%. These results confirm the reliability and reproducibility of the methods for quantifying this metabolite.

Table 3: Accuracy and Precision Data for 7-Aminoflunitrazepam

| Matrix | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (% Bias) | Reference |

|---|---|---|---|---|

| Urine | 0.6 - 4.6% | 1.2 - 9.4% | 80.5 - 118.0% | |

| Plasma | <13.5% | <13.5% | 89 - 110% | |

| Hair | <15% | <15% | ±15% | |

| Plasma | <8% | Not specified | 92.5 - 101.3% | lgcstandards.com |

Recovery and Extraction Efficiency Evaluations

The extraction of this compound from biological samples is a crucial first step in its analysis, and the efficiency of this process is a key validation parameter. The goal is to isolate the target analyte from the complex sample matrix with high and reproducible yield. Various techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME), have been developed and evaluated.

Liquid-liquid extraction represents a more traditional but still effective method. A comparative study on human plasma found that LLE using ethyl acetate (B1210297) after sample alkalization yielded a recovery of 63.70% for the structurally similar metabolite, 7-aminoflunitrazepam. researchgate.net In the same study, SPE using SepPak® and HLB® cartridges provided higher recovery rates of 82.53% and 76.81%, respectively, for 7-aminoflunitrazepam. researchgate.net A method using solid-supported liquid-liquid extraction for a range of benzodiazepines in whole blood reported recoveries between 71% and 96%. nih.gov

More recent microextraction techniques have also been applied. Dispersive liquid-liquid microextraction (DLLME), a method known for being simple, fast, and requiring low solvent volumes, has been used for the analysis of 7-aminoflunitrazepam in urine, achieving an enrichment factor of 20. researchgate.net

The choice of extraction method often depends on the specific matrix. For hair analysis, a common procedure involves extraction with a mixture of methanol (B129727), acetonitrile (B52724), and ammonium (B1175870) formate. nih.gov

| Extraction Method | Matrix | Analyte(s) | Reported Recovery / Efficiency | Source |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) - Mixed Mode | Urine | Flunitrazepam and metabolites | >90% | nih.gov |

| On-line SPE | Urine | Flunitrazepam, 7-Aminoflunitrazepam | 94.8% - 101.3% | researchgate.net |

| SPE - Oasis® MCX µElution | Urine | Benzodiazepines panel | 91% (average) | lcms.cz |

| Liquid-Liquid Extraction (LLE) - Ethyl Acetate | Plasma | 7-Aminoflunitrazepam | 63.70% | researchgate.net |

| Solid-Phase Extraction (SPE) - SepPak® C18 | Plasma | 7-Aminoflunitrazepam | 82.53% | researchgate.net |

| Solid-Supported LLE | Whole Blood | Benzodiazepines panel | 71% - 96% | nih.gov |

Assessment of Matrix Effects and Interferences in Complex Samples

When using sensitive detection techniques like LC-MS/MS, matrix effects are a significant concern. eijppr.com These effects arise from co-eluting endogenous or exogenous compounds in the sample matrix that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.govchromatographyonline.com This can compromise the accuracy and precision of quantitative results. eijppr.com

The assessment of matrix effects is a mandatory part of method validation. unodc.org One common method to evaluate this is the post-extraction spike, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solvent. chromatographyonline.com A study on benzodiazepines in whole blood utilized this approach and found that matrix effects were between 95% and 104% when a deuterated internal standard was used, indicating that the internal standard effectively compensated for any signal suppression or enhancement. nih.gov

Proper sample preparation is the primary strategy to minimize matrix effects. eijppr.com The use of mixed-mode SPE has been shown to provide cleaner extracts and reduce matrix effects compared to simpler reversed-phase SPE. lcms.cz An on-line SPE method reported a mean matrix effect in the range of 90.35% to 99.89%, demonstrating effective cleanup. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a salting-out extraction followed by dispersive SPE, is noted for having a very low matrix effect and is effective in removing interferences like fatty acids and phospholipids. sci-hub.se

Specific interfering substances can also pose a challenge. Research has noted that compounds such as diclofenac, carbamazepine, and tricyclic antidepressants can potentially interfere with the analysis of flunitrazepam and its metabolites. farmaciajournal.com Therefore, chromatographic separation must be optimized to resolve the analyte of interest from these potential interferences.

| Analytical Method | Matrix | Mitigation Strategy | Observed Matrix Effect | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Whole Blood | Solid-Supported LLE, Deuterated Internal Standard | 95% - 104% (Compensated) | nih.gov |

| On-line SPE-LC-MS/MS | Urine | On-line SPE | 90.35% - 99.89% | researchgate.net |

| LC-MS/MS | Urine | Mixed-Mode SPE (Oasis® MCX) | Reduced compared to reversed-phase SPE | lcms.cz |

| GC-MS | Not Specified | Chromatographic Separation | Potential interference from diclofenac, carbamazepine | farmaciajournal.com |

| LC-MS/MS | Whole Blood | QuEChERS | Very low matrix effect reported | sci-hub.se |

Stability Investigations of this compound in Various Research Matrices

The stability of an analyte in a biological matrix is a critical parameter, particularly in forensic toxicology, where samples may be stored for extended periods before analysis. nih.gov Degradation of this compound can lead to inaccurate quantification and misinterpretation of results. Stability is typically evaluated under different storage conditions (e.g., room temperature, refrigeration, freezing) and for various durations. nih.gov The ratio of this compound to 7-aminoflunitrazepam has been suggested as a potential tool to estimate the time of drug intake, which further underscores the importance of understanding their respective stabilities. researchgate.net

Another study focusing on benzodiazepines in postmortem matrices (blood, bile, and vitreous humor) over 6 months found that concentrations remained almost unchanged in all samples stored at -20°C and -80°C. nih.gov Some benzodiazepines were also found to be relatively stable for several weeks at 4°C and 25°C. nih.gov For routine analysis, it is recommended that biological samples be stored at 4°C and protected from light for short-term storage, or at -20°C or colder (≤-60°C) for long-term delays before analysis to ensure analyte stability. sci-hub.se

| Analyte(s) | Matrix | Storage Temperature | Duration | Stability Findings | Source |

|---|---|---|---|---|---|

| 7-Aminoflunitrazepam, 7-Aminoclonazepam | Urine | 4°C / -20°C | 8 months | Urine was the most stable matrix; >20% decrease observed. | nih.gov |

| 7-Aminoflunitrazepam, 7-Aminoclonazepam | Postmortem Blood | 4°C / -20°C | 8 months | Postmortem blood was the least stable matrix. | nih.gov |

| Benzodiazepines Panel | Postmortem Blood, Bile, Vitreous Humor | -20°C / -80°C | 6 months | Concentrations remained almost unchanged. | nih.gov |

| Benzodiazepines Panel | Postmortem Blood, Bile, Vitreous Humor | 4°C / 25°C | Several weeks | Relatively stable. | nih.gov |

| Flunitrazepam and metabolites | General Biological Samples | ≤-60°C | Long-term | Recommended for long delays until analysis. | sci-hub.se |

Preclinical and in Vitro Pharmacological Research of 7 Aminodesmethylflunitrazepam

In Vitro Receptor Binding Affinity Studies

Benzodiazepines, as a class, exert their effects by binding to the benzodiazepine (B76468) binding site at the interface of the α and γ subunits on γ-aminobutyric acid type A (GABA-A) receptors. nih.govnih.gov This binding induces a conformational change in the receptor, increasing its affinity for the inhibitory neurotransmitter GABA. nih.gov The result is an increased frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. nih.gov

While it is generally accepted that benzodiazepine metabolites interact with the same receptor complex, specific in vitro receptor binding affinity studies detailing the precise affinity (e.g., Ki values) of 7-aminodesmethylflunitrazepam for various GABA-A receptor subtypes are not extensively detailed in the reviewed literature. However, predictive modeling based on quantitative structure-activity relationships suggests that designer benzodiazepines, which include metabolites of prescribed benzodiazepines, also mediate their effects through GABA-A receptors, sometimes with even greater binding affinity than their parent compounds. nih.gov

Preclinical Pharmacokinetic Research in Animal Models

Preclinical studies, primarily in rats, have been crucial for understanding the pharmacokinetic profile of flunitrazepam and its metabolites. These studies provide foundational knowledge on how these compounds are processed in a biological system. oup.com

This compound is a recognized metabolite of flunitrazepam. sci-hub.se The metabolic pathway involves the initial N-demethylation of flunitrazepam to form N-desmethylflunitrazepam (also known as fonazepam), followed by the reduction of the nitro group to an amino group, yielding this compound. sci-hub.sespringermedizin.de

Studies in rats have investigated the disposition of flunitrazepam's primary metabolites. Following administration of flunitrazepam, its metabolites are distributed throughout the body. Research has shown that the concentration of metabolites can vary significantly between different tissues. researchgate.net For instance, after absorption, flunitrazepam is readily metabolized, and its amino metabolites are found in various specimens, including blood, bile, and organs such as the kidney and liver. researchgate.net Elimination primarily occurs via the kidneys, with metabolites being excreted in the urine. oup.comnafdac.gov.ng

A study in Sprague-Dawley rats investigated the plasma kinetics of flunitrazepam and its major metabolites, N-desmethylflunitrazepam (DMFZ) and 7-aminoflunitrazepam (B158405) (7-AFZ), following intravenous administration of a high dose of flunitrazepam (40 mg/kg). oup.cominterieur.gouv.fr While this study did not directly quantify this compound, the kinetics of its immediate precursor, DMFZ, were reported.

The research found that pretreatment with buprenorphine did not alter the kinetics of flunitrazepam or 7-AFZ but resulted in a significant three-fold increase in the area under the curve (AUC) for DMFZ, indicating a potential interaction in the metabolic pathway leading to and from this metabolite. oup.cominterieur.gouv.fr

Interactive Table: Pharmacokinetic Parameters of Flunitrazepam Metabolites in Rats

The table below summarizes pharmacokinetic data for N-desmethylflunitrazepam (DMFZ) and 7-aminoflunitrazepam (7-AFZ) in rats after intravenous administration of 40 mg/kg of flunitrazepam. This provides context for the behavior of key metabolites related to this compound.

| Compound | Cmax (ng/mL) | Tmax (min) | AUC₀₋₁₈₀ (min·ng/mL) |

| N-desmethylflunitrazepam (DMFZ) | 134 ± 35 | 45 ± 14 | 12,500 ± 3,600 |

| 7-aminoflunitrazepam (7-AFZ) | 26 ± 12 | 100 ± 41 | 2,700 ± 1,500 |

| Data derived from a study in Sprague-Dawley rats. Values are presented as mean ± SD. oup.com |

Absorption, Distribution, Metabolism, and Elimination Profiles in Animal Systems

Cellular and Molecular Mechanism of Action Studies (In Vitro)

The molecular mechanism of action for this compound is understood through the established action of its parent class of compounds, the benzodiazepines. The primary cellular target is the GABA-A receptor, a ligand-gated ion channel that is fundamental to inhibitory neurotransmission in the central nervous system. nih.gov

In vitro studies on benzodiazepines demonstrate that they act as positive allosteric modulators of the GABA-A receptor. nih.govnih.gov They bind to a site distinct from the GABA binding site itself. nih.gov This binding does not open the chloride channel directly but enhances the effect of GABA, leading to a greater influx of chloride ions when GABA binds to the receptor. nih.gov This enhanced inhibitory signal is the basis for the pharmacological effects associated with benzodiazepines. It is presumed that this compound shares this fundamental mechanism of action.

Applications in Forensic and Toxicological Research Methodologies

Role of 7-Aminodesmethylflunitrazepam as a Metabolic Marker in Forensic Science

Flunitrazepam undergoes extensive metabolism in the body, with less than 0.2% of the parent drug being excreted unchanged in urine. sci-hub.se The primary metabolic pathways include N-demethylation to N-desmethylflunitrazepam, nitro-reduction to 7-aminoflunitrazepam (B158405), and subsequent N-acetylation. nih.gov A combination of these processes leads to the formation of this compound. nih.gov

The presence of this compound in biological matrices like urine, blood, and hair serves as a definitive indicator of flunitrazepam ingestion. lookchem.comwikipedia.org Its detection is particularly significant because it has a longer detection window than the parent compound, flunitrazepam. lookchem.com This extended detection window is invaluable in forensic cases, especially in instances of drug-facilitated crimes where there is often a delay between the incident and the collection of toxicological samples. numberanalytics.com

The major metabolites of flunitrazepam are 7-aminoflunitrazepam, followed by this compound and 7-acetamidodesmethylflunitrazepam. sci-hub.se The detection of these metabolites confirms that the drug has been processed by the body. aruplab.com In postmortem cases, the parent drug may be completely degraded to 7-aminoflunitrazepam, making the analysis of metabolites like this compound essential for toxicological findings. wikipedia.org

Methodological Advances for Forensic Toxicology Screening and Confirmation

The low concentrations of flunitrazepam and its metabolites in biological samples necessitate highly sensitive and specific analytical techniques. numberanalytics.com Over the years, significant advancements have been made in the methodologies for screening and confirming the presence of this compound.

Initially, immunoassays were used for screening; however, they often lack the specificity to distinguish between different benzodiazepines and their metabolites. aruplab.com Consequently, chromatographic techniques coupled with mass spectrometry have become the gold standard for confirmation. sci-hub.se

Key Methodological Developments:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique, particularly with negative chemical ionization (NCI), has been employed for the sensitive detection of flunitrazepam and its metabolites in hair. nih.govoup.comcapes.gov.br Derivatization with agents like heptafluorobutyric anhydride (B1165640) is often required to improve the chromatographic properties of the analytes. nih.govoup.comcapes.gov.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is now considered the premier method for the quantitative analysis of benzodiazepines and their metabolites in biological fluids. sci-hub.senih.gov It offers high sensitivity and selectivity, allowing for the detection of low analyte concentrations. nih.govastm.org This method has been successfully used for the simultaneous determination of flunitrazepam and its metabolites, including this compound, in various matrices like plasma, urine, and hair. tandfonline.comoup.comnih.govnih.gov

The table below summarizes some of the advanced analytical methods used for the detection of flunitrazepam and its metabolites.

| Analytical Technique | Sample Matrix | Key Findings & Applications |

| GC-MS-NCI | Hair | Detection of chronic flunitrazepam abuse by analyzing flunitrazepam and 7-amino-flunitrazepam. nih.govoup.comcapes.gov.br |

| LC-MS/MS | Urine, Plasma, Hair | Considered the gold standard for quantitative analysis, enabling the detection of multiple metabolites, including this compound, with high sensitivity and specificity. sci-hub.senih.govastm.orgtandfonline.comoup.comnih.govnih.gov |

| UPLC-Q-ToF-MS | Plasma, Urine | A high-throughput method for the analysis of flunitrazepam and its metabolites, offering good separation and clear peak shapes within a short analysis time. researchgate.net |

Pharmacokinetic Modeling for Time-of-Intake Estimation based on Metabolite Ratios

Estimating the time of drug intake is a critical aspect of forensic investigations, particularly in drug-facilitated sexual assault (DFSA) cases. oup.com Pharmacokinetic modeling, which describes the absorption, distribution, metabolism, and excretion of a drug, can be a valuable tool in this regard. premier-research.com

Research has shown that the ratio of different flunitrazepam metabolites can change over time, providing a potential method for estimating the time of ingestion. oup.com A key finding is that the ratio of this compound to 7-aminoflunitrazepam in urine increases over time, independent of the initial dose. oup.comnih.gov

A study involving volunteers who received single oral doses of flunitrazepam demonstrated a clear trend of an increasing this compound to 7-aminoflunitrazepam ratio in urine samples collected over several hours and days. oup.comnih.gov This suggests that by determining this ratio in a forensic sample, toxicologists may be able to provide an estimate of the time elapsed since the drug was taken. sci-hub.se

Approaches to Pharmacokinetic Analysis:

Noncompartmental Analysis (NCA): This classic approach is used to derive key pharmacokinetic parameters like the area under the plasma concentration-time curve (AUC) and peak drug concentration (Cmax). premier-research.com

Non-linear Mixed Effects Modeling (NLMEM): This statistical model is increasingly used in population pharmacokinetic analysis and can improve the accuracy of estimates, especially with sparse data. premier-research.com

While promising, it is important to note that interindividual variability in metabolism can influence these ratios. nih.gov Therefore, such estimations should be interpreted with caution and in the context of other investigative findings.

Retrospective Analysis Methodologies using Segmental Hair Analysis

Hair analysis offers a unique advantage in forensic toxicology due to its wide window of detection, which can span months to years. nih.gov This makes it an invaluable tool for the retrospective investigation of drug use. nih.gov Segmental analysis, where the hair shaft is cut into sections corresponding to different time periods of growth, can provide a timeline of drug exposure. nih.govnih.gov

Studies have demonstrated the successful detection of this compound's precursor, 7-aminoflunitrazepam, and the parent drug, flunitrazepam, in the hair of chronic users. tandfonline.comnih.govnih.gov The concentrations of these compounds in different hair segments can help to distinguish between single and repeated drug use. nih.govnih.gov

A study analyzing hair segments from 22 flunitrazepam users found concentrations of flunitrazepam and 7-aminoflunitrazepam ranging from 0.01–0.16 ng/mg and 0.01–0.34 ng/mg, respectively. tandfonline.comnih.gov The distribution of these substances along the hair shaft in most cases was indicative of repeated drug administration. tandfonline.comnih.gov

The methodology for hair analysis typically involves:

Decontamination: Washing the hair to remove external contaminants. nih.govoup.com

Extraction: Using a solvent or buffer to extract the drugs from the pulverized hair. nih.govoup.com

Analysis: Employing highly sensitive techniques like LC-MS/MS or GC-MS-NCI for detection and quantification. nih.govoup.comnih.gov

The data obtained from segmental hair analysis can provide crucial evidence in cases of chronic drug abuse or long-term drug-facilitated crimes. nih.govoup.com

Future Directions and Challenges in Analytical Forensic Research for this compound

The field of forensic toxicology is constantly evolving, with ongoing efforts to improve the detection and interpretation of drug use. The analysis of this compound and other flunitrazepam metabolites presents both opportunities and challenges for future research.

Future Directions:

Development of More Sensitive Methods: As new designer benzodiazepines emerge, there is a continuous need for more sensitive and comprehensive analytical methods to detect a wider range of compounds and their metabolites at very low concentrations. nih.govresearchgate.net

Artificial Intelligence and Machine Learning: The application of AI and machine learning algorithms could enhance data analysis and interpretation in drug testing, potentially leading to more accurate pharmacokinetic models and time-of-intake estimations. numberanalytics.com

On-Site Analysis: The development of portable and rapid analytical devices for on-site drug testing could be beneficial in certain forensic scenarios. numberanalytics.com

Focus on a Broader Range of Metabolites: Research is expanding to include a wider array of metabolites to improve the accuracy of toxicological findings. nih.gov

Challenges:

Low Concentrations: In cases of single, low-dose exposure, the concentrations of this compound and other metabolites can be extremely low, pushing the limits of even the most sensitive analytical instruments. numberanalytics.com

Metabolic Variability: Interindividual differences in drug metabolism, influenced by genetic factors and co-administered substances, can complicate the interpretation of metabolite data. nih.govnih.gov

Emergence of Designer Drugs: The continuous introduction of new designer benzodiazepines presents a significant challenge, as analytical methods must be constantly updated to include these new compounds and their metabolites. tandfonline.com

Matrix Effects: The complexity of biological matrices can interfere with the analytical signal, potentially affecting the accuracy of quantification. numberanalytics.com